molecular formula C10H10ClNO B099639 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone CAS No. 17133-48-1

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

Cat. No. B099639
CAS RN: 17133-48-1
M. Wt: 195.64 g/mol
InChI Key: ARHQTTKUMFDVJJ-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone" is a chlorinated ethanone with an indole moiety. Indoles are heterocyclic compounds that are structurally related to the amino acid tryptophan and are significant in pharmaceutical chemistry due to their presence in many natural products and drugs. The chloroethanone part of the molecule suggests potential reactivity due to the presence of a good leaving group (chlorine) and a carbonyl functional group.

Synthesis Analysis

The synthesis of related indole-containing compounds has been reported in various studies. For instance, indoles have been added to 3-formylchromones to yield (chromon-3-yl)bis(indol-3-yl)methanes under solvent-free conditions . Another study describes the synthesis of a compound with a dichloroacetate and imidazolidinyl moiety, although not directly related to the target compound, it shows the versatility of chlorinated ethanones in synthesis . Additionally, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution of a related 2-chloroethanone has been optimized, indicating the potential for similar strategies in synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a novel dichloroethanone derivative was confirmed by NMR, MS, FTIR, and X-ray crystallography . Similarly, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined by XRD and supported by DFT computations . These studies suggest that similar analytical techniques could be employed to elucidate the structure of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone".

Chemical Reactions Analysis

The reactivity of indole-containing compounds can be quite diverse. For instance, (chromon-3-yl)bis(indol-3-yl)methanes react with guanidine carbonate and hydrazine hydrate to form pyrimidines and pyrazoles . Indol-2-yl ethanones have been used as IDO inhibitors, indicating that the indole moiety can participate in biological interactions . The presence of a chloroethanone group in the target compound suggests that it could undergo nucleophilic substitution reactions, similar to the synthesis of triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones and indole derivatives can be inferred from related compounds. For example, the crystal structure of a chlorinated ethanone derivative revealed intramolecular hydrogen bonding and π-π stacking interactions . Theoretical studies, including DFT computations, have been used to predict the properties of such molecules . These techniques could be applied to predict the properties of "2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone", such as its reactivity, stability, and potential intermolecular interactions.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Applications : 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone has been utilized in the synthesis of novel 1H-indole derivatives with significant antimicrobial and antifungal activities. These compounds have been tested against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing notable efficacy (Letters in Applied NanoBioScience, 2020).

Synthesis of Novel Derivatives

  • Development of Anti-inflammatory Agents : This compound has been used in the preparation of various derivatives aimed at anti-inflammatory applications. The process involved condensation reactions with other compounds, leading to derivatives tested for anti-inflammatory activity on Wistar albino rats (Current drug discovery technologies, 2022).
  • Receptor Antagonist Synthesis : It played a role in the synthesis of mixed D(2)/D(4) receptor antagonists, with the development of potent compounds through systematic structure-activity relation studies (Bioorganic & medicinal chemistry letters, 2002).

Novel Synthetic Approaches and Applications

  • Enantioselective Synthesis : The compound was used in the biotransformation for the highly enantioselective synthesis of a chiral intermediate of Miconazole, a significant advance in drug synthesis (Catalysts, 2019).
  • Analgesic and Anti-inflammatory Properties : Synthesis of novel 1-(1H-indol-1-yl)ethanone compounds from this compound led to the analysis of their effects on the COX-2 enzyme and testing for in vivo analgesic and anti-inflammatory activity (Letters in Drug Design & Discovery, 2022).

Other Synthesis Applications

properties

IUPAC Name

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHQTTKUMFDVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937974
Record name 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone

CAS RN

17133-48-1
Record name Indoline, 1-(chloroacetyl)-
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Record name 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Record name 1-(2-CHLOROACETYL)INDOLINE
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Synthesis routes and methods I

Procedure details

A quantity of 2,3-dihydro-1H-1-indole (also known as indoline, 2.1 g, 17.6 mmol) is dissolved in toluene (60 ml). To the solution of the amine in toluene is added acetyl chloride (2.0 g, 17.6 mmol) dissolved in 1,2-dichloroethane (20 ml). The reaction mixture turns brown upon addition of the acid chloride. The reaction is allowed to proceed at room temperature, with stirring, for about 3 hr, after which the reaction mixture is diluted with ethyl acetate and washed with 50:50 (v/v) water:saturated NaCl solution (2 times) . The organic phase is dried over anhydrous MgSO4 and concentrate to yield 2-Chloro-1-(2,3-dihydro-1H-1-indolyl)-1-ethanone (may also be named 2-chloro-1-indolinylethan-1-one) in 85% yield (2.92 g, 15 mmol) as a light brown solid.
[Compound]
Name
2,3-dihydro-1H-1-indole
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[Compound]
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amine
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reactant
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2 g
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[Compound]
Name
acid chloride
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20 mL
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60 mL
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Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (0.37 ml, 4.6 mmol) was added to a solution of indoline (0.47 ml, 4.19 mmol) and triethylamine (TEA; 0.70 ml, 5.03 mmol) in dichloromethane (DCM; 15 ml). The mixture was stirred for 3 hrs at room temperature (RT) and then quenched with water (5 ml). The phases were separated and the aqueous layer was extracted with DCM (3×5 ml). The combined organic layers were dried over MgSO4 and concentrated to a dark brown residue, 1 g (quantitative), which was used for the next step without further purification.
Quantity
0.37 mL
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0.47 mL
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reactant
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0.7 mL
Type
reactant
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Quantity
15 mL
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solvent
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